molecular formula C14H14Ti B14659736 Titanium(2+) bis(phenylmethanide) CAS No. 37096-06-3

Titanium(2+) bis(phenylmethanide)

Katalognummer: B14659736
CAS-Nummer: 37096-06-3
Molekulargewicht: 230.13 g/mol
InChI-Schlüssel: ZRDHAWVFZDSFOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Titanium(2+) bis(phenylmethanide) is a coordination compound featuring a titanium ion coordinated with two phenylmethanide ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Titanium(2+) bis(phenylmethanide) typically involves the reaction of titanium(IV) chloride with phenylmethanide anions under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:

TiCl4+2PhCH2Ti(PhCH2)2+2Cl\text{TiCl}_4 + 2\text{PhCH}_2^- \rightarrow \text{Ti(PhCH}_2)_2 + 2\text{Cl}^- TiCl4​+2PhCH2−​→Ti(PhCH2​)2​+2Cl−

Industrial Production Methods

Industrial production of Titanium(2+) bis(phenylmethanide) may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Titanium(2+) bis(phenylmethanide) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of titanium.

    Reduction: It can be reduced to lower oxidation states or even elemental titanium under specific conditions.

    Substitution: The phenylmethanide ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or under specific solvent conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species.

Wissenschaftliche Forschungsanwendungen

Titanium(2+) bis(phenylmethanide) has several scientific research applications, including:

    Catalysis: It can act as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high strength and corrosion resistance.

    Biological Applications: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.

Wirkmechanismus

The mechanism of action of Titanium(2+) bis(phenylmethanide) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it reactive in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Titanium(IV) chloride: A common precursor in the synthesis of titanium compounds.

    Titanium(IV) alkoxides: Used in the production of titanium dioxide and other materials.

    Titanium(IV) bis(phenolate): Another coordination compound with similar applications in catalysis and materials science.

Uniqueness

Titanium(2+) bis(phenylmethanide) is unique due to its specific coordination environment and the properties imparted by the phenylmethanide ligands. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be as effective.

Eigenschaften

CAS-Nummer

37096-06-3

Molekularformel

C14H14Ti

Molekulargewicht

230.13 g/mol

IUPAC-Name

methanidylbenzene;titanium(2+)

InChI

InChI=1S/2C7H7.Ti/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2

InChI-Schlüssel

ZRDHAWVFZDSFOW-UHFFFAOYSA-N

Kanonische SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.